Home > Products > Screening Compounds P124467 > procaterol hydrochloride
procaterol hydrochloride - 59828-07-8

procaterol hydrochloride

Catalog Number: EVT-279982
CAS Number: 59828-07-8
Molecular Formula: C16H23ClN2O3
Molecular Weight: 326.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

procaterol hydrochloride hemihydrate, chemically known as 5-(1-Hydroxy-2-isopropylaminobutyl)-8-hydroxy-2(1H)-quinolinone hydrochloride hemihydrate, is a selective β2-adrenergic receptor agonist. [] It is a synthetic compound primarily used in scientific research to investigate β2-adrenergic receptor function, signaling pathways, and physiological effects.

Procaterol

  • Compound Description: Procaterol, the free base form of procaterol hydrochloride, is also a selective β2-adrenergic agonist. []
  • Compound Description: DM-251 is a glucuronide metabolite of one of the optical isomers of procaterol. []
  • Relevance: As a major metabolite of procaterol, DM-251 provides crucial information on the drug's metabolism within the body. The presence of DM-251 in plasma at levels exceeding procaterol suggests significant metabolic conversion. Understanding the pharmacological activity of DM-251, if any, is crucial to completely unraveling the pharmacokinetic profile of procaterol hydrochloride. []
  • Compound Description: DM-252 is the glucuronide metabolite of the other optical isomer of procaterol. []
  • Relevance: Similar to DM-251, DM-252 is a significant metabolite of procaterol found in plasma at levels higher than the parent drug. Its presence emphasizes the extensive metabolism of procaterol hydrochloride. Comparative analysis of DM-251 and DM-252, alongside procaterol, could elucidate the impact of stereochemistry on metabolism and elimination pathways. []

Formoterol Fumarate

  • Compound Description: Formoterol fumarate, like procaterol hydrochloride, is a long-acting β2-adrenergic agonist used in asthma management. []
  • Relevance: The study comparing formoterol fumarate to procaterol hydrochloride highlights the ongoing search for more effective and faster-acting bronchodilators. While both drugs demonstrate similar efficacy and side effect profiles, formoterol fumarate exhibits a faster onset of action, offering potential advantages in acute asthma management. []

Salbutamol

  • Compound Description: Salbutamol, also known as albuterol, is a short-acting β2-adrenergic agonist used as a rescue medication in asthma. [, ]
  • Relevance: Comparing procaterol hydrochloride to salbutamol underscores the differences between short- and long-acting β2-agonists. While both target the same receptor, procaterol hydrochloride offers a longer duration of action, proving more suitable for maintenance therapy, while salbutamol, with its rapid onset, is preferred for acute bronchospasm relief. [, ]

Ipratropium Bromide

  • Compound Description: Ipratropium bromide is an anticholinergic bronchodilator, often used alongside β2-agonists, especially in COPD treatment. []
  • Relevance: The study investigating procaterol hydrochloride and ipratropium bromide demonstrates the synergistic effects of combining different bronchodilator classes. While both agents individually improve lung function, their combination often leads to more pronounced bronchodilation, highlighting the importance of understanding their distinct mechanisms of action. []
  • Compound Description: Theophylline is a bronchodilator with a different mechanism of action compared to β2-agonists. []
  • Relevance: By comparing procaterol hydrochloride to theophylline, researchers explore the effectiveness of different bronchodilator classes in cough variant asthma. The study, demonstrating superior efficacy of procaterol hydrochloride, emphasizes the importance of individualized treatment approaches based on the specific characteristics and underlying mechanisms of the disease. []

Montelukast Sodium

  • Compound Description: Montelukast sodium is a leukotriene receptor antagonist, offering an alternative approach to asthma management by targeting inflammatory pathways. [, ]
  • Relevance: Studies investigating the combination of montelukast sodium with procaterol hydrochloride highlight the potential benefits of multi-drug therapy in asthma, targeting both bronchoconstriction and inflammation. The combination therapy often leads to improved symptom control and reduced exacerbation rates compared to monotherapy with either drug. [, ]

Ambroxol Hydrochloride

  • Compound Description: Ambroxol hydrochloride is a mucolytic agent that helps thin and clear mucus secretions, often used in conjunction with bronchodilators for respiratory conditions. [, ]
  • Relevance: Studies evaluating the combination of ambroxol hydrochloride and procaterol hydrochloride, particularly in pneumonia, demonstrate the benefits of addressing both airway obstruction and mucus clearance. This combined approach often leads to faster symptom resolution and improved lung function compared to procaterol hydrochloride alone. [, ]

Tulobuterol

  • Compound Description: Tulobuterol is another long-acting β2-adrenergic agonist available as a transdermal patch, offering an alternative route of administration for asthma and COPD. [, , ]
  • Relevance: Comparisons between tulobuterol patches and oral procaterol hydrochloride offer insights into the benefits and limitations of different drug delivery systems. While both effectively manage asthma symptoms, tulobuterol patches may provide more consistent drug levels and improve patient compliance, particularly in pediatric populations, due to their once-daily application. [, , ]

Tratinterol Hydrochloride

  • Compound Description: Tratinterol hydrochloride is a novel, once-daily, ultra-long-acting β2-adrenergic agonist being investigated for its efficacy and safety in asthma treatment. []
  • Relevance: The study comparing tratinterol hydrochloride to procaterol hydrochloride represents the continuous development of new and improved β2-agonists. While both drugs effectively improve lung function in asthma, tratinterol hydrochloride, with its longer duration of action, offers the potential for once-daily dosing, potentially enhancing patient compliance. []
Synthesis Analysis

Procaterol hydrochloride can be synthesized through a multi-step process involving several key reactions:

  1. Rearrangement Reaction: The synthesis begins with the reaction of 8-hydroxyquinoline oxynitride with 2-bromobutyryl halide in the presence of a catalyst such as aluminum chloride. This step yields 5-(2-bromobutyryl)-8-hydroxyquinolone.
  2. Aminolysis: The product from the first step undergoes aminolysis to form 5-(2-methylisopropylamine butyryl)-8-hydroxyquinolone. This reaction typically occurs at temperatures ranging from 10 to 100 degrees Celsius over a period of 2 to 8 hours.
  3. Hydrogenation Reduction: The final step involves hydrogenating the aminolysis product using catalysts like Raney nickel or palladium-carbon combined with L-tartaric acid. This step occurs under specific conditions (60-100 degrees Celsius, 1-3 MPa pressure) to produce procaterol, which is then converted into procaterol hydrochloride by adjusting the pH and purifying through filtration and washing processes .
Molecular Structure Analysis

Procaterol hydrochloride has a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula is C17_{17}H22_{22}ClN3_{3}O, with a molecular weight of approximately 315.82 g/mol. The structure features:

  • A quinoline core,
  • A butyryl side chain,
  • A secondary amine group.

The compound's three-dimensional conformation allows it to interact effectively with beta-2 adrenergic receptors, which is crucial for its pharmacological activity.

Chemical Reactions Analysis

Procaterol hydrochloride participates in various chemical reactions typical for organic compounds:

  1. Acid-Base Reactions: As a hydrochloride salt, procaterol can undergo protonation and deprotonation reactions, affecting its solubility and bioavailability.
  2. Hydrogenation: The hydrogenation reaction during synthesis reduces double bonds in the precursor compounds, leading to the formation of procaterol.
  3. Decomposition Reactions: Under extreme conditions (high temperature or strong acids), procaterol may decompose into simpler compounds, which can be analyzed for stability studies .
Mechanism of Action

Procaterol hydrochloride exerts its therapeutic effects primarily through its action on beta-2 adrenergic receptors located in bronchial smooth muscle. The mechanism involves:

  1. Receptor Binding: Upon administration, procaterol binds selectively to beta-2 adrenergic receptors.
  2. Activation of Adenylate Cyclase: This binding activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP).
  3. Smooth Muscle Relaxation: Elevated cAMP levels result in relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow in patients with obstructive airway diseases .
Physical and Chemical Properties Analysis

Procaterol hydrochloride exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of the hydrochloride group.
  • Melting Point: The melting point ranges around 160-165 degrees Celsius.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Procaterol hydrochloride is primarily used in clinical settings for:

  • Asthma Management: It provides relief from bronchospasm associated with asthma.
  • Chronic Obstructive Pulmonary Disease Treatment: It aids in improving lung function and reducing symptoms in COPD patients.
  • Pharmaceutical Formulations: It is also used in developing various dosage forms, including granules and pellets designed for controlled release .
Historical Development and Therapeutic Context

Chronological Evolution of β₂-Adrenergic Agonist Therapeutics

The development of β₂-adrenergic agonists spans over a century of pharmacological innovation. Epinephrine, isolated from adrenal glands in the early 1900s, became the first asthma treatment in Western medicine but lacked receptor selectivity. The 1940s introduced isoproterenol, a non-selective β-agonist with significant cardiac side effects (β₁ stimulation). This catalyzed research into receptor-specific agents [1] [4]. The 1968 synthesis of salbutamol (albuterol) marked a breakthrough as the first β₂-selective agonist, reducing tachycardia and tremors. Subsequent modifications aimed at prolonging duration yielded:

  • Short-acting β₂-agonists (SABAs): Salbutamol, terbutaline (3–6 hours duration)
  • Long-acting β₂-agonists (LABAs): Salmeterol, formoterol (≥12 hours)
  • Ultra-LABAs: Indacaterol, olodaterol (24-hour coverage) [1] [4]

Procaterol emerged in the 1980s as a partial β₂-selective agonist with high receptor affinity (Kd = 8 nM for β₂ vs. 4.8 µM for β₁), positioning it between SABAs and LABAs in duration [7]. Its molecular structure incorporates a carbostyril ring (8-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone), enhancing β₂ binding specificity [7].

Role of Procaterol Hydrochloride in Asthma and COPD Management Frameworks

Procaterol occupies a unique therapeutic niche due to its rapid onset (<5 minutes) and intermediate duration (up to 12 hours). Clinical studies confirm its efficacy in:

  • Asthma: Significant bronchodilation (FEV1 increase) vs. placebo (p<0.01), with afternoon/evening PEF superiority over salbutamol [2] [6]
  • COPD: Improvement in small-airway function (post-BD FEF25–75%) comparable to methylxanthines [3]
  • Anti-inflammatory effects: Reduction in fibroblast aggregation and enhanced mucociliary clearance, potentially mitigating airway remodeling [3] [7]

Guidelines position procaterol as:

  • Monotherapy for mild intermittent asthma (due to rapid onset)
  • Adjunctive therapy with ICS in moderate asthma or COPD [5] [9]

Table 1: Receptor Selectivity Profiles of Key β₂-Agonists

Compoundβ₂:β₁ Selectivity RatioReceptor Affinity (Kd)
Isoproterenol1:1Non-selective
Salbutamol27:1Moderate β₂ affinity
Procaterol~600:18 nM (β₂); 4.8 µM (β₁)
Formoterol150:1High β₂ affinity
Salmeterol3000:1Very high β₂ affinity

Data derived from binding studies [7] [8]

Comparative Analysis with Contemporary Bronchodilators

Pharmacodynamic and Kinetic Properties

  • Receptor kinetics: Procaterol acts as a partial agonist with 60% intrinsic efficacy vs. full agonists like salbutamol, reducing desensitization risk [7]
  • Onset/duration: Bridges SABA-LABA gap (onset: 5 min; duration: 8–12 hrs) vs. salbutamol (4–6 hrs) or salmeterol (12 hrs, but 15-min onset) [6] [8]
  • Metabolism: Hepatically metabolized via glucuronidation to six major metabolites, excreted renally [7]

Table 2: Pharmacological Comparison of Procaterol with Reference Agents

ParameterProcaterolSalbutamolFormoterolSalmeterol
Onset (min)5<5715
Peak (min)30–6030–6060–90180
Duration (hrs)8–124–61212
β₂ Specificity600:127:1150:13000:1
Daily Dose (mcg)20–50 (inhaled)200–80012–2450–100

Synthesized from clinical pharmacodynamic studies [5] [6] [8]

Clinical Performance in Airway Diseases

  • Asthma: Inhaled procaterol (20 µg) showed superior afternoon PEF vs. salbutamol (4mg oral) with comparable tremor incidence [2] [6]
  • COPD: Oral procaterol (50µg BID) improved PEF and FEF25–75% but was outperformed by doxofylline in post-bronchodilator FEF25–75% (p<0.05) [3]
  • Airway remodeling: Unique suppression of HFL-1 fibroblast aggregation, potentially reducing fibrosis progression [3]

Table 3: Spirometric Changes in COPD Patients After 4 Weeks

ParameterProcaterol (50µg BID)Doxofylline (400mg BID)p-value
Post-BD PEF (L/min)+0.41 ± 0.12+0.58 ± 0.150.023
Post-BD FEF25–75% (L/s)+0.18 ± 0.06+0.29 ± 0.080.011
FEV1 (% pred)+4.2 ± 1.1+5.1 ± 1.3NS

Data from crossover RCT (n=20) [3]

Properties

CAS Number

59828-07-8

Product Name

Procaterol hydrochloride

IUPAC Name

8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride

Molecular Formula

C16H23ClN2O3

Molecular Weight

326.82 g/mol

InChI

InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H

InChI Key

AEQDBKHAAWUCMT-UHFFFAOYSA-N

SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl

Solubility

Soluble in DMSO

Synonyms

(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone
CI 888
CI-888
CI888
Hydrochloride, Procaterol
Monohydrochloride, Procaterol
OPC 2009
OPC-2009
OPC2009
Pro Air
Pro-Air
ProAir
Procaterol
Procaterol Hydrochloride
Procaterol Monohydrochloride
Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer
Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer
Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer
Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer
Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer
Procaterol, (R*,R*)-(+-)-Isomer
Procaterol, (R*,S*)-(-)-Isome

Canonical SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl

Isomeric SMILES

CC[C@@H]([C@@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.